molecular formula C18H19N3O3 B4794825 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B4794825
M. Wt: 325.4 g/mol
InChI Key: RHKMXYKBGIWPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzimidazole derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but research has shown that it can interact with specific proteins and enzymes in the body. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. It has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain and is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one have been studied extensively. Research has shown that the compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB and MAPK signaling pathways. Moreover, the compound has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is that it is relatively easy to synthesize and purify. Moreover, its potential applications in various fields make it a versatile compound for scientific research. However, one of the limitations of using the compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one. One possible direction is to study its potential application in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Moreover, further research is needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the compound can be modified to improve its potency and selectivity, which can enhance its therapeutic potential.

Scientific Research Applications

The potential applications of 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one in scientific research are numerous. The compound has been studied for its anticancer properties, and research has shown that it can induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Moreover, the compound has been studied for its potential application in the treatment of Alzheimer's disease and has been found to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

5-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-3-9-24-17-12(5-4-6-16(17)23-2)11-19-13-7-8-14-15(10-13)21-18(22)20-14/h3-8,10,19H,1,9,11H2,2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKMXYKBGIWPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC=C)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(3-Methoxy-2-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 3
5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 5
Reactant of Route 5
5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 6
Reactant of Route 6
5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.